molecular formula C15H12N2O B1496477 Glycosminine CAS No. 4765-56-4

Glycosminine

Cat. No.: B1496477
CAS No.: 4765-56-4
M. Wt: 236.27 g/mol
InChI Key: ZDUVLDCZFKNYHH-UHFFFAOYSA-N
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Description

Glycosminine is a naturally occurring quinazoline derivative, first isolated from fungal sources such as Penicillium cyclopium . Its chemical structure, 2-benzylquinazolin-4(3H)-one (C₁₅H₁₂N₂O; CAS 4765-56-4), features a bicyclic quinazoline core substituted with a benzyl group at position 2 and a carbonyl group at position 4 . Quinazoline derivatives, including this compound, are recognized for diverse pharmacological activities such as antimicrobial, antineoplastic, and anti-inflammatory properties . This compound’s synthesis involves condensation of phenylpyruvic acid with anthranilamide derivatives, followed by cyclization and purification steps, yielding a 43% final product .

Biological Activity

Glycosminine is a minor alkaloid derived from Glycosmis arborea, a plant belonging to the Rutaceae family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound, with the molecular formula C15H19N3OC_{15}H_{19}N_{3}O, exhibits a melting point of approximately 249°C. Its structure is characterized by a quinazolinone core, which is common among various bioactive compounds derived from plant sources .

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant anti-proliferative activity. For instance, one study reported that this compound derivatives exhibited IC50 values as low as 1.22 µM against HepG2 liver cancer cells .

Table 1: Cytotoxic Effects of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG21.22Induction of apoptosis
9-AzaglycophymineHCC19374.0Caspase-dependent apoptosis
9-AzaglycophymineBT-474Not specifiedNon-apoptotic cell death

The mechanism underlying this compound's anticancer effects involves both apoptotic and non-apoptotic pathways, depending on the specific cancer cell type. For example, in triple-negative breast cancer (TNBC) cell lines such as HCC1937 and BT-474, this compound induced caspase-dependent apoptosis, while in MDA-MB-468 cells, it prompted cell death through alternative mechanisms .

In Vivo Studies

In vivo studies using BALB/c mice implanted with 4T1 breast cancer cells demonstrated that this compound administered intraperitoneally at doses of 5 mg/kg and 20 mg/kg significantly reduced tumor growth compared to controls . The tumors were measured using calipers, and histopathological analysis revealed variable necrosis levels in treated versus untreated groups.

Table 2: In Vivo Efficacy of this compound

Treatment Dose (mg/kg)Tumor Volume Reduction (%)Observations
Control-Significant tumor growth
5~30%Moderate necrosis observed
20~60%Minimal necrosis; best response

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress contributing to cell death.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Breast Cancer Model : A study investigated the effects of this compound on tumor growth in a mouse model, demonstrating significant reductions in tumor size and improved survival rates among treated animals .
  • Hepatocellular Carcinoma : Research indicated that this compound derivatives could serve as potential treatments for liver cancer due to their ability to induce apoptosis selectively in malignant cells .

Scientific Research Applications

Introduction to Glycosminine

This compound, a compound belonging to the class of quinazolinones, is recognized for its diverse applications in scientific research and potential therapeutic uses. This article delves into the various applications of this compound, highlighting its significance in pharmacology, biochemistry, and material sciences.

This compound has garnered attention for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for treating conditions like osteoarthritis and rheumatoid arthritis. Studies have shown that this compound can modulate inflammatory pathways and promote cartilage health .

Case Study: Anti-Inflammatory Effects

A study demonstrated that this compound significantly reduces inflammation markers in animal models of arthritis. The results indicated a decrease in IL-1β levels and improved joint function compared to control groups .

Biochemical Research

In biochemical studies, this compound has been used as a tool to investigate cellular signaling pathways. Its ability to influence protein expression related to stress responses and metabolic pathways has made it valuable in understanding disease mechanisms, particularly in cancer research .

Case Study: Cancer Research

Research on breast cancer cell lines revealed that this compound derivatives could inhibit tumor growth by inducing apoptosis in malignant cells. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .

Material Science

This compound's unique chemical structure allows it to be utilized in the development of new materials, particularly polymers and coatings with specific functional properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Agricultural Applications

Emerging studies suggest that this compound may also play a role in agriculture, particularly as a biopesticide or plant growth regulator. Its efficacy in promoting plant health while reducing pest populations is currently under investigation.

Table 2: Potential Research Areas for this compound

Research AreaDescription
Drug DevelopmentInvestigating new formulations for arthritis treatment
Cancer TherapeuticsExploring this compound derivatives against various cancer types
Material InnovationDeveloping high-performance materials using this compound
Agricultural BiotechnologyAssessing biopesticide properties and plant growth enhancement

Q & A

Basic Research Questions

Q. What experimental methodologies are essential for the structural elucidation and purity assessment of Glycosminine?

  • Answer : Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to resolve stereochemistry, coupled with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Purity assessment should combine chromatographic methods (HPLC/GC) with UV-Vis or diode-array detection, adhering to protocols that ensure reproducibility (e.g., reporting solvent systems, column specifications, and retention times) . For novel compounds, elemental analysis or X-ray crystallography may be required to validate identity .

Q. How can researchers design experiments to evaluate this compound’s basic pharmacological properties (e.g., solubility, stability)?

  • Answer : Use in vitro assays under physiologically relevant conditions (e.g., PBS buffer at pH 7.4 for solubility studies). Stability should be tested across temperatures (4°C, 25°C, 37°C) and light exposure using accelerated degradation protocols. Quantify results via spectrophotometry or LC-MS, with controls for matrix effects. Document deviations from standard protocols (e.g., ionic strength variations) to ensure comparability across studies .

Q. What statistical approaches are recommended for optimizing this compound synthesis yield in early-stage research?

  • Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to identify critical reaction parameters (temperature, catalyst loading, solvent ratio). Use ANOVA to assess significance and response surface methodology (RSM) to model nonlinear relationships. Replicate experiments ≥3 times to account for variability, and validate models with confirmation runs .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be systematically analyzed?

  • Answer : Conduct a meta-analysis of existing studies, stratifying results by experimental conditions (e.g., cell lines, assay types). Use sensitivity analysis to identify variables (e.g., concentration ranges, exposure time) contributing to discrepancies. Validate hypotheses via orthogonal assays (e.g., siRNA knockdown vs. pharmacological inhibition) and Bayesian statistics to quantify uncertainty .

Q. What integrative strategies are effective for studying this compound’s multi-omics interactions (e.g., metabolomic, proteomic)?

  • Answer : Combine untargeted metabolomics (LC-HRMS) with transcriptomic profiling (RNA-seq) to map pathway-level interactions. Use network pharmacology tools (e.g., Cytoscape with STRING database) to identify hub genes/proteins. Validate in silico predictions via CRISPR-Cas9 knockout models and dose-response assays. Ensure data alignment by normalizing batch effects and applying false discovery rate (FDR) corrections .

Q. How can researchers address challenges in reproducing this compound’s in vivo efficacy across preclinical models?

  • Answer : Standardize animal models by reporting strain-specific metabolic differences (e.g., CYP450 isoforms) and microbiota status. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect size. Include sham-operated or vehicle-treated controls to isolate compound-specific effects. Publish raw data and exact dosing regimens in supplementary materials to enhance reproducibility .

Q. What computational frameworks are suitable for predicting this compound’s off-target effects?

  • Answer : Employ molecular docking (AutoDock Vina, Schrödinger) against structural databases (PDB, ChEMBL) to assess binding affinities. Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Use machine learning models (random forest, SVM) trained on toxicity datasets (e.g., Tox21) to prioritize high-risk targets. Cross-reference results with adverse event databases (FAERS) for clinical relevance .

Q. Methodological Best Practices

Q. What criteria define a rigorous research question for this compound studies?

  • Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • "Does this compound (I) reduce oxidative stress markers (O) in hyperglycemic models (P) compared to metformin (C)?"
    Avoid broad inquiries (e.g., "Is this compound effective?") and ensure hypotheses are falsifiable .

Q. How should researchers document this compound’s long-term stability in storage conditions?

  • Answer : Conduct real-time stability studies under ICH guidelines (25°C/60% RH for 12+ months) and accelerated conditions (40°C/75% RH). Monitor degradation products via forced degradation (acid/base, oxidation) and characterize unknowns with LC-MS/MS. Report data in Arrhenius plots to extrapolate shelf life. Include raw chromatograms and spectral validation in supplementary files .

Q. Data Reporting & Ethics

Q. What metadata standards are critical for sharing this compound research data?

  • Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vitro studies, include:
  • Compound source (vendor, batch number)
  • Assay protocols (MIAME/MINQE compliance)
  • Instrument calibration logs (e.g., NMR shim settings)
  • Statistical code (R/Python scripts in GitHub repositories)
    Use domain-specific repositories (e.g., ChEMBL for bioactivity data) and cite DOIs for datasets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Glycosminine shares its quinazoline core with other bioactive compounds, but substituent variations critically influence pharmacological profiles:

Compound Molecular Formula Substituents Key Structural Features
This compound C₁₅H₁₂N₂O 2-benzyl, 4-keto Benzyl group enhances lipophilicity
Proquazone C₁₉H₂₁N₃O₂ 1-isopropyl, 7-methyl, 4-phenyl Branched alkyl groups improve COX-II selectivity
3-Methyl-2-benzyl-4-quinazolone C₁₆H₁₄N₂O 3-methyl, 2-benzyl, 4-keto Methylation at N3 alters electron distribution

Key Observations :

  • This compound’s benzyl group enhances membrane permeability compared to Proquazone’s phenyl and alkyl substituents .
  • The absence of a methyl group at position 3 in this compound differentiates its reactivity from 3-methyl-2-benzyl-4-quinazolone, which shows stronger platelet aggregation inhibition .

Key Observations :

  • This compound’s synthetic route emphasizes cyclization steps, while 3-methyl-2-benzyl-4-quinazolone is isolated from plant extracts .
  • Spectral similarities (e.g., C=O stretch at ~1680 cm⁻¹) confirm shared quinazolone features but differ in substituent-related peaks (e.g., benzyl CH₂ signals) .

Pharmacological Activities

Compound Biological Activity Mechanism/Potency
This compound Antineoplastic, antimicrobial (inferred from quinazoline class) Likely intercalation with DNA or enzyme inhibition
Proquazone Anti-inflammatory, analgesic COX-II inhibition; IC₅₀ ~0.5 μM
3-Methyl-2-benzyl-4-quinazolone Platelet aggregation inhibition (IC₅₀ 10 μM) Interaction with ADP receptors

Key Observations :

  • Proquazone’s COX-II selectivity contrasts with this compound’s broader but less-specific quinazoline-mediated effects .

Properties

IUPAC Name

2-benzyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVLDCZFKNYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197234
Record name Glycosminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4765-56-4
Record name 2-(Phenylmethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4765-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycosminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycosminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 - 256 °C
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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